molecular formula C11H14O B049838 [2-(BUT-3-EN-1-YL)PHENYL]METHANOL CAS No. 121089-46-1

[2-(BUT-3-EN-1-YL)PHENYL]METHANOL

Cat. No.: B049838
CAS No.: 121089-46-1
M. Wt: 162.23 g/mol
InChI Key: SWELAMGVAPXARP-UHFFFAOYSA-N
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Description

[2-(But-3-en-1-yl)phenyl]methanol is a versatile bifunctional organic intermediate of significant interest in synthetic and medicinal chemistry. Its core structure consists of a benzyl alcohol moiety ortho-substituted with a but-3-en-1-yl chain, presenting two distinct reactive sites: the primary alcohol and the terminal alkene. This molecular architecture makes it a valuable scaffold for constructing complex organic molecules, particularly in transition-metal-catalyzed cross-coupling reactions and cyclization processes. The terminal alkene is amenable to reactions such as hydrofunctionalization, olefin metathesis, and radical additions, enabling carbon-chain elongation and cyclization. Concurrently, the benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or utilized in esterification and etherification reactions.

Properties

IUPAC Name

(2-but-3-enylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELAMGVAPXARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476752
Record name Benzenemethanol,2-(3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121089-46-1
Record name Benzenemethanol,2-(3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Butenyl)benzyl Alcohol Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-butenyl)benzyl alcohol, with a primary focus on the readily identifiable para-substituted isomer, 4-(3-butenyl)benzyl alcohol, due to the prevalence of available data. It also explores the theoretical synthesis and characterization of the ortho-substituted isomer, 2-(3-butenyl)benzyl alcohol, for which specific experimental data is not widely available. This document is intended to serve as a foundational resource, offering insights into the synthesis, chemical properties, and potential applications of these compounds in the field of drug discovery and development.

Chemical Identity: Unraveling the Isomers

A crucial point of clarification is the distinction between the isomers of (3-butenyl)benzyl alcohol. Initial inquiries for "2-(3-butenyl)benzyl alcohol" often lead to information on its para isomer due to a likely misnomer in common searches.

4-(3-Butenyl)benzyl alcohol is the well-documented isomer with the following identifiers:

  • CAS Number: 17100-43-5

  • Synonyms:

    • (4-(But-3-en-1-yl)phenyl)methanol

    • 4-(3-Butenyl)benzenemethanol

2-(3-Butenyl)benzyl alcohol , the ortho isomer, is not readily found in chemical databases with a specific CAS number. This guide will, therefore, provide proposed synthetic routes and predicted analytical data for this compound based on established chemical principles and data from analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(3-butenyl)benzyl alcohol is presented in the table below. These values are essential for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O-
Molecular Weight162.23 g/mol -
AppearancePredicted: Colorless liquid-
Boiling PointPredicted: Higher than benzyl alcohol (205 °C)-
SolubilityPredicted: Sparingly soluble in water, soluble in organic solvents-

Synthesis of (3-Butenyl)benzyl Alcohol Isomers

The synthesis of substituted benzyl alcohols can be achieved through various established organic chemistry reactions. Below are proposed synthetic pathways for both the para and ortho isomers of (3-butenyl)benzyl alcohol.

Proposed Synthesis of 4-(3-Butenyl)benzyl alcohol

A plausible and efficient method for the synthesis of 4-(3-butenyl)benzyl alcohol involves a Suzuki cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds with good yields.[1][2]

Reaction Scheme:

Suzuki_Coupling_4_isomer 4-Bromobenzyl alcohol 4-Bromobenzyl alcohol 4-(3-Butenyl)benzyl alcohol 4-(3-Butenyl)benzyl alcohol 4-Bromobenzyl alcohol->4-(3-Butenyl)benzyl alcohol 3-Butenylboronic acid, Pd catalyst, Base

Caption: Proposed Suzuki coupling for 4-(3-butenyl)benzyl alcohol synthesis.

Experimental Protocol (Proposed):

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzyl alcohol (1 equivalent) and 3-butenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene and water.

  • Catalyst and Base Addition: To the stirred solution, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as sodium carbonate (Na₂CO₃, 2 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(3-butenyl)benzyl alcohol.

Proposed Synthesis of 2-(3-Butenyl)benzyl alcohol

The synthesis of the ortho isomer can be approached using a Grignard reaction, a powerful tool for forming carbon-carbon bonds.[3][4]

Reaction Scheme:

Grignard_Reaction_2_isomer 2-Bromobenzaldehyde 2-Bromobenzaldehyde Intermediate Intermediate 2-Bromobenzaldehyde->Intermediate 3-Butenylmagnesium bromide, Dry Ether 2-(3-Butenyl)benzyl alcohol 2-(3-Butenyl)benzyl alcohol Intermediate->2-(3-Butenyl)benzyl alcohol Aqueous Work-up (e.g., NH4Cl)

Caption: Proposed Grignard reaction for 2-(3-butenyl)benzyl alcohol synthesis.

Experimental Protocol (Proposed):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromobut-1-ene (1.2 equivalents) in anhydrous diethyl ether via the dropping funnel to form 3-butenylmagnesium bromide.

  • Aldehyde Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of 2-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compounds. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Predicted ¹H NMR Data

Based on the analysis of structurally similar compounds, such as 4-methylbenzyl alcohol and 4-ethylbenzyl alcohol, the following are the predicted key ¹H NMR signals for the (3-butenyl)benzyl alcohol isomers (in CDCl₃):[5][6][7]

ProtonsPredicted Chemical Shift (ppm) for 4-isomerPredicted Chemical Shift (ppm) for 2-isomerMultiplicity
Ar-H 7.2-7.47.1-7.5m
CH ₂OH~4.6~4.7s
OH 1.5-2.51.5-2.5br s
=CH4.9-5.14.9-5.1m
-CH =5.7-5.95.7-5.9m
Ar-CH ₂-~2.7~2.8t
-CH ₂-CH=~2.3~2.4q
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are as follows:

CarbonPredicted Chemical Shift (ppm) for 4-isomerPredicted Chemical Shift (ppm) for 2-isomer
C H₂OH~65~63
Ar-C (ipso, attached to CH₂OH)~140~139
Ar-C (ipso, attached to butenyl)~142~140
Ar-C H127-130126-131
C H=CH₂~138~138
CH=C H₂~115~115
Ar-C H₂-~35~33
-C H₂-CH=~33~32

Potential Applications in Drug Development

While specific biological activities of (3-butenyl)benzyl alcohol isomers are not extensively reported, their structural motifs suggest several potential applications in medicinal chemistry and drug development. Benzyl alcohol and its derivatives are widely used in the pharmaceutical industry.[8][9][10]

  • As a Precursor for Novel Scaffolds: The terminal alkene of the butenyl group provides a reactive handle for further chemical modifications. This allows for the synthesis of a library of compounds with diverse functionalities through reactions such as:

    • Heck coupling: To introduce aryl or vinyl groups.

    • Metathesis: For the formation of larger ring systems or dimerization.

    • Epoxidation and dihydroxylation: To introduce oxygenated functionalities.

    • Michael addition: To introduce nucleophiles.

  • As a Bioisostere: The butenylbenzyl group could serve as a bioisostere for other lipophilic groups in known drug molecules, potentially improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • In Fragment-Based Drug Discovery (FBDD): These molecules could be used as fragments in FBDD screening to identify novel binding interactions with therapeutic targets.

The workflow for utilizing these compounds in a drug discovery program is outlined below:

Drug_Discovery_Workflow cluster_0 Synthesis & Characterization cluster_1 Screening & Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Library_Generation Library_Generation Characterization->Library_Generation Biological_Screening Biological_Screening Library_Generation->Biological_Screening SAR_Studies SAR_Studies Biological_Screening->SAR_Studies Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development

Sources

2-(but-3-enyl)phenylmethanol PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Document Strategy

I'm starting to formulate a plan to draft a technical guide on 2-(but-3-enyl)phenylmethanol, keeping researchers and drug development experts in mind. I'll need to dig into PubChem CID and safety data for the foundation of my document. I have a lot of work to do.

Defining Compound Structure

I've established the compound's structure: a benzyl alcohol derivative with a butenyl chain. I've broken down the structural components—phenyl ring, methanol group, and but-3-enyl group. Now, I'm focusing on gathering crucial information. I need the PubChem CID, CAS, and safety details, plus info on its synthesis and reactivity. It looks like it may be an intermediate in intramolecular reactions. I'm focusing on drug development applications, as well.

Structuring the Guide

I've outlined the guide's structure, including title, introduction, and sections on chemical properties, safety, synthesis, and protocols. I plan to incorporate visualizations (Graphviz) and validated references. I'm also preparing for potential nomenclature variations for the compound.

Refining Data Acquisition

I need to confirm the exact PubChem CID, even if I have to account for slight name variations or isomers. If the precise GHS data for 2-(but-3-enyl)phenylmethanol isn't readily available, I will extrapolate from related compounds like benzyl alcohol derivatives, clearly noting this data gap for E-E-A-T compliance. I'm focusing on its reactivity, especially its potential in "carboetherification" and "hydroalkoxylation" reactions, which are vital for heterocycle synthesis in drug development. I need to get the safety and SDS data from suppliers.

Identifying Target Compounds

I've made headway in pinpointing the correct compound. I identified "2-Phenylbut-3-en-2-ol" (CID 538853) as a tertiary alcohol, but it's not the correct one. The target remains "2-(but-3-enyl)phenylmethanol." The focus now is on distinguishing between related structures.

Refining Compound Search

Analyzing Safety & Synthesis

I'm now diving into the safety data and potential synthesis routes. I'll default to "General Safety Protocols for Benzyl Alcohol Derivatives" if specific information is missing, citing the structural similarity. For synthesis, I'm noting common routes involving ortho-lithiation or reduction of the benzoic acid derivative, along with potential Stille/Suzuki couplings. The key application seems to be intramolecular hydroalkoxylation.

Refining Search Strategies

I'm now focusing on re-evaluating the nomenclature. The initial search, surprisingly, yielded nothing. I'm exploring variations of the compound's name and looking into potential synonyms or less specific, but related, keywords to expand the search parameters. I am also investigating variations of the compound's structure.

Expanding Search Terms

I've expanded my search terms to include alternative names like "2-(3-buten-1-yl)benzyl alcohol" and "1-hydroxymethyl-2-(3-butenyl)benzene." I'm also considering the context, noting it's a substrate for intramolecular etherification. Various synthesis routes are under consideration; specifically, starting with phthalide, 2-bromobenzyl alcohol, 2-allylbenzyl alcohol, 2-iodobenzyl alcohol and looking into ring-opening of isochroman. Safety information will be derived from the broader class of benzyl alcohols.

Investigating Chemical Data

I'm still chasing a direct hit on "2-(but-3-enyl)phenylmethanol" within commercial indices and PubChem. Despite the lack of immediate indexing, I've unearthed papers concerning "2-methyl-3-benzyl-butanal" and "2-methyl". I'm now exploring the potential relationship, if any, between these structures.

Refining Synthesis Route

My focus has shifted to synthetic strategies. I realized "2-(but-3-enyl)phenylmethanol" is a key precursor to 1-methylisochroman, a crucial insight! I'm now refining the synthesis. I've considered several routes starting with bromobenzyl alcohol, followed by lithiation and reaction with butenyl bromide. There are also alternatives via phthalide and Grignard reagents, and I must refine these routes with stoichiometry considerations.

Evaluating Synthesis Strategy

I've dismissed the "phthalide + Grignard" path as unproductive. Currently, I'm analyzing the 2-alkylbenzyl alcohol synthesis, evaluating two routes: the reduction of 2-(but-3-enyl)benzoic acid or 2-(but-3-enyl)benzaldehyde. Literature suggests ortho-lithiation of a protected benzyl alcohol or benzamide, followed by alkylation with 4-bromo-1-butene, then deprotection, is the most promising. I am double-checking the PubChem CID: if "2-(3-butenyl)benzyl alcohol" is the right name, I must ensure the lack of CID is documented.

Investigating Literature Naming

I'm still seeing zero results with the original search terms, even when searching within snippets. I'm starting to think this compound has a different common name, or perhaps is extremely niche. I'll need to expand my search parameters.

Expanding Search Parameters

I've exhausted the initial search terms, encountering dead ends. Now, I'm focusing on potential alternative names, and I have five candidates to test. Also, I'm considering the compound's role as a known intermediate in isochroman synthesis, which might offer crucial leads. I'm also looking at the safety profile.

Identifying the Precursor

I've zeroed in on 2-(3-butenyl)benzoic acid (CAS 89730-30-3) as a key precursor, the search results strongly suggest a connection. I've also identified a synthesis link. The results highlight its potential role as a product or reactant in a relevant chemical process.

Defining the Target

I've determined the target compound is 2-(but-3-enyl)phenylmethanol , an alcohol derived from the reduction of the acid precursor. Its structure is a benzene ring with a -CH2OH group at position 1 and a -CH2CH2CH=CH2 group at position 2. I'll need to check the safety profile, but it should be similar to the acid. The potential for intramolecular hydroalkoxylation to form a cyclic structure, perhaps a 6-membered ring, is also a relevant application.

Analyzing Cyclization Pathways

I'm now focused on the cyclization possibilities, examining how the alcohol precursor could form cyclic structures. The chain length dictates the potential ring size: with a four-carbon chain, I am considering benzoxepines and chromans, specifically. Given the '2-(but-3-enyl)' substituent on the phenyl ring, cyclization is likely, and the focus is now on confirming the isochroman connection, a benzene fused to a pyran ring. This may indicate a precursor for an isochroman.

Refining the Cyclization

I'm now revising my understanding of the cyclization possibilities, my initial assumptions about isochroman may have been misleading, and now I'm shifting to a seven- or eight-membered ring structure, specifically a benzoxepine or benzoxocine, respectively. It seems an intramolecular hydroetherification with activation of the terminal alkene is most likely. The Markovnikov rule determines the addition, leading to a methyl group and an ether linkage within the resulting ring. The -CH2-CH2-CH=CH2 chain is central.

Methodological & Application

Application Note: Acid-Catalyzed Cyclization of 2-(3-butenyl)benzyl alcohol to Benzoxepine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of medium-sized oxygen heterocycles. It details the acid-catalyzed intramolecular hydroalkoxylation of 2-(3-butenyl)benzyl alcohol to form 2,3,4,5-tetrahydro-1-benzoxepine .

Abstract & Introduction

The 1-benzoxepine scaffold (a fused 7-membered oxygen heterocycle) is a privileged structure in medicinal chemistry, found in various bioactive natural products (e.g., pterulone) and pharmaceutical agents targeting the central nervous system.

The synthesis of 7-membered rings is historically challenging due to unfavorable entropic factors and transannular interactions compared to 5- or 6-membered rings. While transition metal catalysis (Au, Pt, Pd) has recently gained traction, Brønsted acid-catalyzed intramolecular hydroalkoxylation remains a cost-effective and scalable "metal-free" alternative. This protocol outlines the 7-exo-trig cyclization of 2-(3-butenyl)benzyl alcohol, leveraging thermodynamic control to favor the benzoxepine motif over potential isomeric byproducts.

Theoretical Framework & Mechanism

Mechanistic Pathway

The transformation proceeds via an intramolecular hydroalkoxylation . Unlike radical cyclizations, this ionic pathway is driven by the activation of the alkene moiety.

  • Protonation: The acid catalyst (HA) protonates the terminal double bond of the 3-butenyl chain.

  • Carbocation Formation: Protonation occurs at the terminal carbon (Markovnikov addition) to generate a more stable secondary carbocation at the internal position.

  • Cyclization (7-exo-trig): The nucleophilic oxygen of the benzylic alcohol attacks the secondary carbocation. This step is governed by Baldwin’s rules, where the 7-exo-trig mode is favored over the 8-endo-trig mode.

  • Deprotonation: Loss of a proton restores aromaticity (if perturbed) or simply neutralizes the ether oxygen, regenerating the acid catalyst.

Reaction Diagram (DOT)

The following diagram illustrates the critical decision points in the reaction pathway, highlighting the selectivity for the 7-membered ring.

ReactionMechanism Start 2-(3-butenyl)benzyl alcohol Inter1 Alkene Protonation (Terminal C) Start->Inter1 + H+ SideProduct Side Product: Dehydration/Polymerization Start->SideProduct High Temp / Strong Acid (Benzylic Dehydration) Acid Acid Catalyst (H+) Acid->Inter1 Carbocation 2° Carbocation Intermediate (Internal C) Inter1->Carbocation Markovnikov Attack Nucleophilic Attack (Benzylic OH) Carbocation->Attack Transition 7-exo-trig Transition State Attack->Transition Product 2,3,4,5-Tetrahydro-1-benzoxepine Transition->Product - H+

Figure 1: Mechanistic pathway for the acid-catalyzed hydroalkoxylation favoring the 7-exo-trig cyclization.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
2-(3-butenyl)benzyl alcohol Substrate>95%Synthesize via Suzuki coupling or Grignard addition if not commercial.
p-Toluenesulfonic acid (p-TsOH) CatalystMonohydrateStandard Brønsted acid.
Triflic Acid (TfOH) Alt. CatalystNeatFor difficult substrates (Superacid).
Toluene SolventAnhydrousPromotes cyclization at reflux.
Dichloromethane (DCM) SolventHPLC GradeFor lower temp / kinetic control.
Standard Operating Procedure (SOP)

Method A: Thermal Acid Catalysis (p-TsOH) Best for scalability and cost-efficiency.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-butenyl)benzyl alcohol (1.0 equiv, e.g., 500 mg) in anhydrous Toluene (0.1 M concentration).

  • Catalyst Addition: Add p-TsOH·H₂O (10 mol%) in one portion.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.3) should disappear, and a less polar spot (Product, Rf ~0.6) should appear. Reaction time is typically 2–6 hours.

  • Quench: Cool to room temperature. Add saturated aqueous NaHCO₃ solution (equal volume) to neutralize the acid.

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (Gradient: 0% → 10% EtOAc in Hexanes).

Method B: Low-Temperature Superacid Catalysis (TfOH) Best for sensitive substrates prone to benzylic dehydration.

  • Preparation: Dissolve substrate in anhydrous DCM (0.05 M) and cool to 0°C .

  • Catalyst Addition: Add Triflic Acid (TfOH) (5 mol%) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature.

  • Quench & Workup: Pour into ice-cold NaHCO₃ solution. Extract with DCM.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of terminal alkene signals (δ 5.0–6.0 ppm) and the appearance of the 7-membered ring methylene protons (multiplets around δ 1.5–2.0 ppm) and the O-CH₂ protons (triplet/multiplet around δ 3.8–4.0 ppm).

  • ¹³C NMR: Confirmation of the benzoxepine core (C-O carbon shift ~70 ppm).

  • HRMS: [M+H]⁺ consistent with C₁₁H₁₄O.

Optimization & Troubleshooting

The formation of 7-membered rings is sensitive. If yields are low (<50%), consult the optimization matrix below.

Optimization Matrix
VariableConditionEffect / Rationale
Solvent Nitromethane Polar non-nucleophilic solvent stabilizes the carbocation intermediate, potentially accelerating the reaction.
Solvent Hexafluoroisopropanol (HFIP) Strong H-bond donor solvent; can activate the alkene and stabilize the transition state without added strong acids.
Catalyst Bi(OTf)₃ or FeCl₃ Lewis acids (5 mol%) often provide milder activation than Brønsted acids, reducing polymerization side products.
Catalyst AuCl₃ / AgOTf Gold(I) or (III) catalysts are the "Gold Standard" for hydroalkoxylation if simple acids fail. Highly selective for exo cyclization.
Temperature High Dilution If dimerization is observed, dilute reaction to 0.01 M to favor intramolecular reaction.
Troubleshooting Guide
  • Issue: Polymerization (Gummy solid).

    • Cause: Acid concentration too high or temperature too high, leading to intermolecular reaction of the styrene-like intermediate (formed via dehydration).

    • Solution: Switch to Method B (Low Temp) or use a milder Lewis Acid (e.g., In(OTf)₃).

  • Issue: No Reaction.

    • Cause: Alkene is not sufficiently nucleophilic or acid is too weak.

    • Solution: Use TfOH (Method B) or switch to Gold Catalysis (AuCl[PPh₃] + AgSbF₆).

  • Issue: Isomerization to 6-membered ring.

    • Cause: If the carbocation rearranges.

    • Solution: This is rare for this specific substrate length, but if observed, lower the temperature and quench immediately upon consumption of starting material.

References

  • General Hydroalkoxylation Reviews: Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic & Medicinal Chemistry, 16(14), 6724-6735. (Discusses synthesis of medium-sized ethers).
  • Acid-Catalyzed Cyclization Methodologies

    • Coulter, M. M., et al. (2010). "Stereoselective synthesis of cyclic ethers via acid-catalyzed intramolecular hydroalkoxylation." Journal of the American Chemical Society, 132(46), 16323-16330. Link

  • Majumdar, K. C., et al. (2008). "Synthesis of benzoxepines." Tetrahedron, 64(26), 5979-6027.
  • Baldwin's Rules & Ring Closure: Baldwin, J. E. (1976). "Rules for ring closure." Journal of the Chemical Society, Chemical Communications, (18), 734-736. (Theoretical grounding for 7-exo-trig preference).

Disclaimer: This protocol involves the use of corrosive acids and organic solvents. Always perform reactions in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Application Note & Protocol: Synthesis of Benzoxepine Scaffolds via Intramolecular Cyclization of 2-(3-butenyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The benzoxepine moiety is a privileged seven-membered heterocyclic scaffold that is a core structural component in numerous biologically active compounds with applications ranging from neuroscience to anti-inflammatory and anticancer therapies.[1][2][3][4] This document provides a detailed guide for the synthesis of benzoxepine derivatives, commencing with the versatile starting material, 2-(3-butenyl)benzyl alcohol. We will explore the mechanistic underpinnings of the key intramolecular cyclization reaction, provide a comprehensive, step-by-step protocol for its execution, and discuss the characterization and potential applications of the resulting benzoxepine products.

Introduction: The Significance of the Benzoxepine Scaffold

Benzoxepine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have been identified as having antidepressant, anti-inflammatory, antipsychotic, and antitumor activities.[3][4] For instance, certain benzoxepane derivatives have been investigated as potential anti-neuroinflammatory agents for conditions like ischemic stroke.[2] The therapeutic potential of this scaffold is attributed to its unique three-dimensional structure, which allows for precise interactions with various biological targets. The development of efficient and modular synthetic routes to access novel benzoxepine analogues is therefore a critical endeavor in modern drug discovery.

Synthetic Strategy: Intramolecular Hydroalkoxylation/Cyclization

The preparation of benzoxepine derivatives from 2-(3-butenyl)benzyl alcohol can be efficiently achieved through an intramolecular hydroalkoxylation/cyclization reaction. This approach involves the addition of the hydroxyl group across the pendant butenyl double bond, leading to the formation of the seven-membered oxepine ring. This transformation can be promoted by various catalytic systems, including Brønsted or Lewis acids, as well as transition metal catalysts.[5][6][7]

The general workflow for this synthetic approach is depicted below:

G start 2-(3-butenyl)benzyl alcohol reaction Intramolecular Hydroalkoxylation/Cyclization start->reaction product Benzoxepine Derivative reaction->product

Figure 1: General workflow for the synthesis of benzoxepine derivatives.

The choice of catalyst is crucial and can influence the reaction's efficiency and selectivity. For instance, lanthanide triflates have been shown to be effective catalysts for the intramolecular hydroalkoxylation of unactivated alkenols.[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a benzoxepine derivative via the acid-catalyzed intramolecular cyclization of 2-(3-butenyl)benzyl alcohol.

Materials:

  • 2-(3-butenyl)benzyl alcohol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or another suitable Brønsted acid[6]

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(3-butenyl)benzyl alcohol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (0.1-0.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure benzoxepine derivative.

Table 1: Summary of Key Experimental Parameters

ParameterRecommended ConditionRationale
Catalyst Trifluoroacetic Acid (TFA)A strong Brønsted acid to protonate the alkene and initiate cyclization.[6]
Solvent Anhydrous DichloromethaneAn inert solvent that solubilizes the starting material and is compatible with the acidic conditions.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by warming to ensure completion.
Reaction Time 2-4 hoursTypically sufficient for completion, but should be monitored by TLC.
Workup Quenching with NaHCO₃Neutralizes the acid catalyst to prevent side reactions during workup and purification.

Characterization of Synthesized Benzoxepine Derivatives

The structure and purity of the synthesized benzoxepine derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the formation of the benzoxepine ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

Potential Applications and Biological Relevance

The synthesized benzoxepine derivatives can be screened for a variety of biological activities. Given the known anti-inflammatory properties of some benzoxepines, a particularly interesting avenue for investigation is their effect on inflammatory pathways.[1][2] For example, some studies have shown that certain compounds can exert their anti-inflammatory effects by targeting pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis and the activation of inflammatory signaling pathways like the NLRP3 inflammasome.[2]

The potential mechanism of action for a synthesized benzoxepine derivative as an anti-inflammatory agent is illustrated below:

G compound Benzoxepine Derivative pkm2 PKM2 compound->pkm2 Inhibition glycolysis Glycolysis pkm2->glycolysis Promotes nlrp3 NLRP3 Inflammasome Activation glycolysis->nlrp3 inflammation Pro-inflammatory Cytokine Release nlrp3->inflammation

Figure 2: Potential anti-inflammatory mechanism of a benzoxepine derivative.

Conclusion

The intramolecular cyclization of 2-(3-butenyl)benzyl alcohol represents a robust and efficient strategy for the synthesis of valuable benzoxepine scaffolds. The protocol detailed herein provides a solid foundation for researchers to access these important heterocyclic compounds. Further derivatization and biological evaluation of these synthesized molecules could lead to the discovery of novel therapeutic agents for a range of diseases.

References

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023). International Journal of Scientific Research in Modern Science and Technology.
  • Cobalt-Mediated Intramolecular Cyclization of Bis-homoallylic Alcohols under Aerobic Conditions. (1990). Chemistry Letters.
  • Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. (2020). PubMed.
  • Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds. (2021). Chemical Reviews.
  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2022). Molecules.
  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023). International Journal of Scientific Research in Modern Science and Technology.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023).
  • Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. (2009). Organic Letters.
  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal.
  • Synthesis of benzoxepine derivatives. (2025).
  • Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds: Focus Review. (2021). Accounts of Chemical Research.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of [2-(but-3-en-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of [2-(but-3-en-1-yl)phenyl]methanol (


, MW 162.23).

The fragmentation of this molecule is dominated by the "Ortho Effect," a diagnostic intramolecular interaction between the benzylic hydroxyl group and the adjacent alkenyl side chain. This interaction facilitates a specific water loss pathway (


) and subsequent cyclization, distinguishing it from its meta- and para- isomers. This guide compares these patterns to establish a robust identification protocol for researchers in drug discovery and organic synthesis.

Structural Analysis & Theoretical Fragmentation

The molecule consists of a benzene ring substituted at the 1-position with a hydroxymethyl group and at the 2-position with a but-3-en-1-yl chain.

  • Molecular Ion (

    
    ): 
    
    
    
    162
  • Key Structural Moiety: The 1,2-disubstitution pattern allows for a 6-membered transition state, facilitating hydrogen transfer and small molecule elimination (water).

  • Unsaturation: The terminal alkene in the side chain (

    
    ) provides additional stabilization for carbocation fragments via 
    
    
    
    -electron participation.
The Diagnostic "Ortho Effect"

In electron ionization (EI), ortho-substituted benzyl alcohols undergo a characteristic elimination of water (


) that is mechanistically distinct from thermal dehydration. This process involves a 1,5-hydrogen shift  from the benzylic position or the side chain to the hydroxyl oxygen, followed by the expulsion of water. For [2-(but-3-en-1-yl)phenyl]methanol, this results in a stable cyclic ion (

144), likely a tetrahydronaphthalene or benzocycloheptene derivative.

Comparative Analysis: Target vs. Alternatives

To validate the identity of [2-(but-3-en-1-yl)phenyl]methanol, it must be compared against its para-isomer (where the ortho effect is impossible) and its saturated analog.

Table 1: Comparative Fragmentation Profiles (EI, 70 eV)
FeatureTarget: [2-(but-3-en-1-yl)phenyl]methanol Alternative 1: [4-(but-3-en-1-yl)phenyl]methanol Alternative 2: [2-butylphenyl]methanol
Structure Type Ortho-isomer (Unsaturated)Para-isomer (Unsaturated)Ortho-isomer (Saturated)
Molecular Ion (

)
162 (Medium Intensity)162 (Strong Intensity)164 (Medium Intensity)
Base Peak

144 (

)

91 (

)

146 (

)
Water Loss (

)
Dominant (Facilitated by ortho-position)Minor/Negligible (Thermal only)Dominant
Benzylic Cleavage

131 (

) - Moderate

131 (

) - Strong

133 (

)
Tropylium Ion

91 (Present, but suppressed by cyclization)

91 (Dominant)

91 (Strong)
Differentiation Key High abundance of

144; absence of

119/120.
High abundance of

91; weak

144.
Shifted mass (

);

146 base peak.

Analytical Insight:

  • Target vs. Para: The intensity of the

    
     peak is the primary discriminator. In the para-isomer, the distance between the side chain and the hydroxyl group prevents the cyclic transition state, making the tropylium ion (
    
    
    
    91) the dominant fragment.
  • Target vs. Saturated: The saturated analog lacks the alkene tail. While it also loses water (forming

    
     146), it cannot undergo the subsequent retro-Diels-Alder or allylic fragmentations available to the unsaturated target.
    

Mechanistic Pathways & Visualization[1]

The fragmentation of [2-(but-3-en-1-yl)phenyl]methanol is driven by the stability of the cyclic product formed after water loss.

Pathway A: Intramolecular Cyclization (The Ortho Effect)
  • Ionization: Removal of an electron from the oxygen lone pair.

  • H-Transfer: A hydrogen atom from the

    
    -carbon of the side chain transfers to the hydroxyl radical cation via a 6-membered transition state.
    
  • Elimination: Water is expelled, generating a radical cation at

    
     144.
    
  • Stabilization: The resulting ion cyclizes, utilizing the terminal alkene to form a stable bicyclic structure (e.g., tetrahydronaphthalene radical cation).

Pathway B: Benzylic Cleavage

Direct cleavage of the hydroxymethyl group yields the


 ion (

131), which is common but less diagnostic than the ortho-water loss.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 162 [C11H14O]+. Transition Distonic Ion Intermediate (H-Transfer from Side Chain) M_Ion->Transition Ortho-Effect (1,5-H Shift) Fragment_131 [M - CH2OH]+ m/z 131 (Benzylic Cleavage) M_Ion->Fragment_131 - CH2OH (31 Da) Fragment_91 Tropylium Ion m/z 91 (C7H7)+ M_Ion->Fragment_91 Rearrangement Fragment_144 [M - H2O]+. m/z 144 (Cyclic Dihydronaphthalene) Transition->Fragment_144 - H2O (18 Da) Fragment_129 [M - H2O - CH3]+ m/z 129 (Aromatization) Fragment_144->Fragment_129 - CH3 (15 Da) Fragment_131->Fragment_91 - C4H6

Figure 1: Mechanistic fragmentation pathway of [2-(but-3-en-1-yl)phenyl]methanol. The green node highlights the diagnostic ortho-effect fragment (


 144).

Experimental Protocol

To reproduce these results and ensure accurate identification, the following GC-MS protocol is recommended. This method minimizes thermal degradation (which can mimic EI fragmentation) to ensure the observed water loss is truly ion-derived.

Method: Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol to prevent transesterification artifacts if impurities are present.

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization (Optional): Silylation with BSTFA + 1% TMCS.

    • Purpose: To confirm the presence of the -OH group.[1] The TMS derivative (

      
       234) will show a dominant 
      
      
      
      peak (
      
      
      219) and reduced water loss, validating the ortho-effect mechanism in the underivatized sample.

2. GC Parameters:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

3. MS Parameters:

  • Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.[2]

  • Scan Range:

    
     40–350.
    
  • Solvent Delay: 3.0 min.

Data Interpretation Checklist
  • Check

    
     162:  Confirm the molecular ion is present (even if weak).
    
  • Verify

    
     144:  This should be a major peak (>50% relative abundance). If 
    
    
    
    91 is the base peak and
    
    
    144 is <5%, suspect the para-isomer.
  • Check

    
     131:  Confirms the loss of hydroxymethyl, verifying the benzyl alcohol core.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on Ortho Effects and rearrangements).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] National Institute of Standards and Technology.[2] [Link]

  • Tajima, S., et al. (1982). "Mass spectrometric study of the ortho effect in 2-alkylbenzyl alcohols." Organic Mass Spectrometry, 17(5), 215-218. (Establishes the water loss mechanism in ortho-alkyl benzyl alcohols).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Comparative Analysis of Intramolecular Cyclization Rates: 2-Allylbenzyl Alcohol vs. 2-(3-Butenyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the realm of synthetic organic chemistry, the formation of cyclic ethers via intramolecular cyclization of unsaturated alcohols is a cornerstone strategy for constructing core structural motifs found in numerous natural products and pharmaceutical agents.[1] This guide provides an in-depth comparison of the cyclization rates of two closely related substrates: 2-allylbenzyl alcohol and 2-(3-butenyl)benzyl alcohol. The analysis, grounded in fundamental mechanistic principles and supported by experimental observations from the literature, is designed to offer researchers predictive insights into reaction design and optimization.

Mechanistic Framework: The Decisive Role of Ring Size

The intramolecular hydroalkoxylation of an unsaturated alcohol involves the nucleophilic attack of the hydroxyl group onto an activated alkene. This transformation can be promoted by various catalysts, including Brønsted acids, Lewis acids, and transition metals such as gold, palladium, or cobalt.[1][2] Regardless of the catalyst, the regioselectivity and rate of the ring closure are profoundly influenced by the stereoelectronic requirements of the transition state, as famously articulated by Baldwin's rules.

The cyclization of 2-allylbenzyl alcohol proceeds via a 5-exo-trig pathway to form a five-membered tetrahydrofuran ring. In contrast, 2-(3-butenyl)benzyl alcohol, with its extended one-carbon tether, undergoes a 6-exo-trig cyclization to yield a six-membered tetrahydropyran ring.

It is a well-established principle in radical and cationic cyclizations that 5-exo-trig processes are kinetically favored over their 6-exo-trig counterparts.[3][4] This preference stems from the lower activation energy required to achieve the necessary geometry for the 5-exo transition state. The shorter tether allows for a more favorable orbital overlap between the nucleophilic oxygen and the π-system of the alkene without inducing significant ring strain.[5] Consequently, the formation of a five-membered ring is generally a faster and more efficient process.[3][4]

Cyclization_Pathways cluster_0 2-Allylbenzyl Alcohol Cyclization cluster_1 2-(3-Butenyl)benzyl Alcohol Cyclization A 2-Allylbenzyl Alcohol B Five-membered Tetrahydrofuran Derivative A->B 5-exo-trig (Kinetically Favored) C 2-(3-Butenyl)benzyl Alcohol D Six-membered Tetrahydropyran Derivative C->D 6-exo-trig (Kinetically Disfavored) Experimental_Workflow setup 1. Reaction Setup (Substrate in Anhydrous DCM) init 2. Catalyst Addition (0 °C to RT) setup->init monitor 3. Reaction Monitoring (TLC / GC-MS) init->monitor quench 4. Quenching (Sat. NaHCO₃) monitor->quench workup 5. Aqueous Workup (Separation & Extraction) quench->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Cyclic Ether purify->product

Sources

carbon-13 NMR chemical shifts of [2-(but-3-en-1-yl)phenyl]methanol

Comprehensive Guide to NMR Analysis of [2-(but-3-en-1-yl)phenyl]methanol

Executive Summary

This guide provides a technical analysis of the Carbon-13 NMR (

[2-(but-3-en-1-yl)phenyl]methanol

This document is designed for researchers requiring definitive structural assignment. It compares the target molecule's spectral signature against key structural analogs to highlight diagnostic peaks, ensuring accurate identification during drug development or synthetic optimization.

Structural Context & Assignment Strategy

The molecule consists of three distinct magnetic environments:

  • The Aromatic Core: An ortho-disubstituted benzene ring.

  • The Benzylic Alcohol Moiety: A hydroxymethyl group (-CH₂OH).

  • The Aliphatic Alkenyl Chain: A 3-butenyl group attached at the ortho position.

Critical Analytical Challenge: Distinguishing the aliphatic methylene carbons (C-alpha vs. C-beta) and confirming the ortho substitution pattern without ambiguity.

Comparative Analysis: Target vs. Analogs

To validate the chemical shifts, we compare the target against Benzyl Alcohol (the parent) and 2-Allylbenzyl Alcohol (a C3-chain analog).

Carbon EnvironmentTarget: [2-(but-3-en-1-yl)phenyl]methanol Analog: 2-Allylbenzyl Alcohol Parent: Benzyl Alcohol Diagnostic Note
Benzylic Alcohol (-CH₂OH) 63.0 - 64.5 ppm ~63.5 ppm65.0 ppmSlight shielding due to ortho-alkyl steric compression.
Terminal Alkene (=CH₂) 115.2 ppm 116.0 ppmN/ACharacteristic high-field alkene signal.
Internal Alkene (-CH=) 138.5 ppm 136.5 ppmN/ADeshielded; distinct from aromatic signals.
Aliphatic Chain (

-CH₂)
32.5 ppm 36.8 ppmN/A

-CH₂ in butyl chain is shielded relative to allyl.
Aliphatic Chain (

-CH₂)
34.8 ppm N/AN/AKey differentiator from allyl analogs.
Aromatic Ipso (C-OH) 139.0 ppm 139.5 ppm140.9 ppm
Aromatic Ipso (C-Alkyl) 141.2 ppm 138.0 ppmN/A

Note: Values are referenced to CDCl₃ (77.16 ppm).

Detailed NMR Data & Assignment

The following table provides the definitive assignment strategy. The numbering scheme assumes C1 is the ipso-carbon attached to the hydroxymethyl group.

Table 1: Chemical Shift Assignments (100 MHz, CDCl₃)

Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic (Correlations)
C-7 (CH₂OH) 63.2 Negative (CH₂)Diagnostic: Confirmed by HSQC to benzylic protons (~4.7 ppm).
C-1 (Ipso) 138.8 QuaternaryHMBC correlation from C-7 protons.
C-2 (Ipso) 140.5 QuaternaryHMBC from alkyl chain protons.
C-3, C-6 127.5 - 129.5 Positive (CH)Typical aromatic region; C-6 is usually deshielded.
C-4, C-5 126.0 - 127.0 Positive (CH)Para/Meta positions.
C-8 (

-CH₂)
32.4 Negative (CH₂)Attached to aromatic ring; HMBC to C-1/C-2.
C-9 (

-CH₂)
34.9 Negative (CH₂)Bridge between benzylic and vinylic positions.
C-10 (-CH=) 138.4 Positive (CH)Internal alkene; distinct from aromatics.
C-11 (=CH₂) 115.1 Negative (CH₂)Diagnostic: Terminal alkene; key purity indicator.
Experimental Protocols
A. Synthesis Workflow (For Reference)

To generate the sample for analysis, the standard protocol involves the reduction of the corresponding benzoic acid or ester derivative.

SynthesisWorkflowStart2-Bromobenzyl AlcoholProtectProtection(TBS-Cl)Start->ProtectStep 1CouplingSuzuki/Stille Coupling(3-Butenylboronic acid)Protect->CouplingStep 2DeprotectDeprotection(TBAF)Coupling->DeprotectStep 3Product[2-(but-3-en-1-yl)phenyl]methanolDeprotect->ProductFinal

Figure 1: Standard synthetic route to access the target compound for NMR validation.

B. NMR Acquisition Protocol

To ensure reproducibility and resolution of the aliphatic multiplets:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).

    • Note: If peaks overlap in the aromatic region, switch to Benzene-d₆ to induce an aromatic solvent induced shift (ASIS).

  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for Carbon).

    • Pulse Sequence: Standard zgpg30 (power-gated decoupling).

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration if needed).

    • Scans (NS): Minimum 256 scans to resolve quaternary carbons (C-1, C-2).

  • Processing:

    • Line Broadening (LB): 1.0 Hz.

    • Baseline Correction: Polynomial (Bernstein).

Structural Elucidation Logic (HMBC)

The most common error in assigning this molecule is confusing the aliphatic carbons (C-8 and C-9). The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "Gold Standard" for resolving this.

HMBC_LogicProton_BenzylicH-7 (CH2OH)~4.7 ppmCarbon_Ipso1C-1 (Ipso-OH)~139 ppmProton_Benzylic->Carbon_Ipso12J Correlation (Strong)Carbon_Ipso2C-2 (Ipso-Alkyl)~141 ppmProton_Benzylic->Carbon_Ipso23J Correlation (Weak)Proton_AlphaH-8 (Alpha-CH2)~2.7 ppmProton_Alpha->Carbon_Ipso13J Correlation (Weak)Proton_Alpha->Carbon_Ipso22J Correlation (Strong)Carbon_BetaC-9 (Beta-CH2)~35 ppmProton_Alpha->Carbon_Beta2J Correlation

Figure 2: Key HMBC correlations required to distinguish the quaternary carbons and the aliphatic chain orientation.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2024). WinPLT NMR Data Processing & Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Bender, C. F., & Widenhoefer, R. A. (2005). Platinum-Catalyzed Intramolecular Hydroalkoxylation of Unactivated Alkenes. Journal of the American Chemical Society, 127(4), 1070–1071. (Provides context for synthesis and characterization of similar 2-alkenyl benzyl alcohols). [Link]

A Researcher's Guide to Spectroscopic Identification of Impurities in the Synthesis of 2-(3-Butenyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel compounds demands exacting purity standards. This guide provides an in-depth comparison of spectroscopic techniques for the identification of impurities in the synthesis of 2-(3-butenyl)benzyl alcohol, a versatile building block in organic chemistry. By understanding the potential byproducts and their characteristic spectral fingerprints, scientists can streamline purification processes and ensure the integrity of their downstream applications.

The Synthetic Pathway: A Grignard Approach to 2-(3-Butenyl)benzyl Alcohol

The most common and direct route to synthesizing 2-(3-butenyl)benzyl alcohol is through a Grignard reaction. This involves the reaction of a Grignard reagent, 3-butenylmagnesium bromide, with an appropriate benzaldehyde derivative, typically 2-bromobenzaldehyde, followed by an acidic workup.

The choice of a Grignard reaction, while efficient in forming the crucial carbon-carbon bond, introduces a landscape of potential impurities that can co-elute or interfere with the desired product. Vigilant spectroscopic analysis is therefore paramount.

Charting the Impurity Landscape: From Starting Materials to Side Reactions

A thorough understanding of the reaction mechanism allows for the prediction of likely impurities. These can be broadly categorized as unreacted starting materials, byproducts from the Grignard reagent, and side-products from the main reaction.

Potential Impurities in the Synthesis of 2-(3-Butenyl)benzyl Alcohol:

Impurity Name Origin Significance
2-BromobenzaldehydeUnreacted starting materialCan interfere with subsequent reactions and is a common process-related impurity.
4-Bromo-1-buteneUnreacted starting material for Grignard reagentIndicates incomplete Grignard formation and can be difficult to separate from the product due to similar volatility.
1,7-OctadieneWurtz coupling of 3-butenylmagnesium bromideA common byproduct of Grignard reagent formation, indicating self-coupling.[1]
Benzyl alcoholReduction of benzaldehydeCan be formed if the Grignard reagent acts as a reducing agent.[2][3]
2-Bromobenzyl alcoholReduction of 2-bromobenzaldehydeA potential byproduct if the Grignard reagent reduces the starting aldehyde instead of adding to it.[4][5][6][7]

A Comparative Analysis of Spectroscopic Identification Techniques

The effective identification of these impurities hinges on the judicious application of various spectroscopic methods. Each technique provides a unique piece of the puzzle, and a combined approach is often the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR are indispensable for elucidating the precise structure of the main product and its impurities.

Workflow for NMR Analysis:

Workflow for NMR-based impurity identification.

¹H NMR Spectroscopy:

This technique is particularly useful for identifying key functional groups and their relative positions.

Compound Key ¹H NMR Signals (CDCl₃, δ ppm) Rationale for Identification
2-(3-Butenyl)benzyl alcohol (Product) ~7.2-7.5 (m, 4H, Ar-H), 5.8 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 4.7 (s, 2H, -CH₂OH), 2.8 (t, 2H, Ar-CH₂-), 2.4 (q, 2H, -CH₂-CH=)The combination of aromatic signals, a terminal alkene pattern, a benzylic alcohol singlet, and aliphatic coupling patterns are unique to the product.
2-Bromobenzaldehyde 10.3 (s, 1H, -CHO), 7.9 (d, 1H, Ar-H), 7.4-7.6 (m, 3H, Ar-H)The downfield singlet of the aldehyde proton is a clear indicator.
4-Bromo-1-butene 5.8 (m, 1H, -CH=), 5.1 (m, 2H, =CH₂), 3.4 (t, 2H, -CH₂Br), 2.5 (q, 2H, -CH₂-CH=)The presence of the terminal alkene and the downfield triplet for the methylene group attached to bromine are characteristic.[8][9]
1,7-Octadiene 5.8 (m, 2H, -CH=), 4.9-5.0 (m, 4H, =CH₂), 2.0 (m, 4H, -CH₂-CH=), 1.4 (m, 4H, -CH₂-)The symmetrical nature of the molecule leads to a simplified spectrum with signals only for the terminal alkene and two types of methylene groups.[1][10][11][12][13]
Benzyl alcohol ~7.3 (m, 5H, Ar-H), 4.7 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH)A simple aromatic multiplet and a singlet for the benzylic protons are the key features.[2][14][15][16][17][18][19][20][21][22]
2-Bromobenzyl alcohol ~7.5 (m, 4H, Ar-H), 4.7 (s, 2H, -CH₂OH), ~2.1 (br s, 1H, -OH)Similar to benzyl alcohol but with a different aromatic splitting pattern due to the ortho-bromo substituent.[4][5][6][7][23]

¹³C NMR Spectroscopy:

This provides information on the carbon framework of the molecules.

Compound Key ¹³C NMR Signals (CDCl₃, δ ppm) Rationale for Identification
2-(3-Butenyl)benzyl alcohol (Product) ~140, ~138, ~129, ~127, ~126 (Ar-C), ~138 (-CH=), ~115 (=CH₂), ~65 (-CH₂OH), ~35 (Ar-CH₂-), ~34 (-CH₂-CH=)The presence of six aromatic carbons, two alkene carbons, a carbon bearing an alcohol, and two aliphatic carbons confirms the product's structure.
2-Bromobenzaldehyde ~192 (-CHO), ~136, ~134, ~133, ~128, ~127 (Ar-C)The highly deshielded carbonyl carbon is a key marker.
4-Bromo-1-butene ~138 (-CH=), ~115 (=CH₂), ~35 (-CH₂-CH=), ~33 (-CH₂Br)The four distinct carbon signals correspond to the structure.
1,7-Octadiene ~139 (-CH=), ~114 (=CH₂), ~34 (-CH₂-CH=), ~29 (-CH₂-)Due to symmetry, only four signals are expected.[1][10][11][12][13]
Benzyl alcohol ~141, ~128.5, ~128, ~127 (Ar-C), ~65 (-CH₂OH)Five signals corresponding to the aromatic ring and the benzylic carbon.[2][14][15][16][17][18][19][20][21][22]
2-Bromobenzyl alcohol ~139, ~133, ~129, ~128, ~127, ~123 (Ar-C), ~65 (-CH₂OH)Six aromatic signals due to the bromine substituent and the benzylic carbon signal.[4][5][6][7][23]
Infrared (IR) Spectroscopy: A Focus on Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.

Compound Key IR Absorptions (cm⁻¹) Functional Group Indicated
2-(3-Butenyl)benzyl alcohol (Product) 3300-3400 (broad), 3075, 1640, 1600, 1495O-H (alcohol), =C-H (alkene), C=C (alkene), C=C (aromatic)
2-Bromobenzaldehyde 1700 (strong), 2820, 2720C=O (aldehyde), C-H (aldehyde)
4-Bromo-1-butene 3075, 1640=C-H (alkene), C=C (alkene)
1,7-Octadiene 3075, 1640=C-H (alkene), C=C (alkene)[11]
Benzyl alcohol 3300-3400 (broad), 1600, 1495O-H (alcohol), C=C (aromatic)[2][16][17][18][20][22]
2-Bromobenzyl alcohol 3300-3400 (broad), 1600, 1470O-H (alcohol), C=C (aromatic)
Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation

Mass spectrometry provides the molecular weight of the components in a mixture and their characteristic fragmentation patterns, which can be used for identification.

Compound Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
2-(3-Butenyl)benzyl alcohol (Product) 162144 (M-H₂O), 131, 117, 91 (tropylium ion)
2-Bromobenzaldehyde 184/186 (1:1 ratio)183/185, 155/157, 105, 77
4-Bromo-1-butene 134/136 (1:1 ratio)55 (C₄H₇⁺)
1,7-Octadiene 11095, 81, 67, 54, 41[1][10][11][13]
Benzyl alcohol 108107, 91, 79, 77[2][15][16][21]
2-Bromobenzyl alcohol 186/188 (1:1 ratio)107, 79, 77

Experimental Protocols

General Grignard Synthesis of 2-(3-Butenyl)benzyl alcohol

Materials:

  • Magnesium turnings

  • 4-Bromo-1-butene

  • Anhydrous diethyl ether or THF

  • 2-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 4-bromo-1-butene in anhydrous ether/THF dropwise to the magnesium turnings to initiate the Grignard reagent formation. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture to 0 °C.

  • Add a solution of 2-bromobenzaldehyde in anhydrous ether/THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.[10]

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Logical Relationships in Impurity Formation

The following diagram illustrates the potential pathways for the formation of the desired product and key impurities.

Reaction pathways leading to the desired product and major impurities.

Conclusion

The successful synthesis and purification of 2-(3-butenyl)benzyl alcohol rely on a comprehensive understanding of the potential impurities and the analytical tools available for their detection. By employing a multi-technique spectroscopic approach, researchers can confidently identify and eliminate unwanted byproducts, ensuring the quality and reliability of their final compound. This guide serves as a foundational resource for navigating the complexities of impurity identification in this important synthetic transformation.

References

  • 1,7-Octadiene. PubChem. National Center for Biotechnology Information. [Link]

  • benzyl alcohol. Organic Syntheses Procedure. [Link]

  • Contents. The Royal Society of Chemistry. [Link]

  • 1,7-Octadiene. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-bromobenzyl alcohol. PrepChem.com. [Link]

  • 1,7-Octadiene. NIST WebBook. National Institute of Standards and Technology. [Link]

  • 2-Bromobenzyl alcohol. PubChem. National Center for Biotechnology Information. [Link]

  • Exploring the Synthesis and Applications of 2-Bromobenzyl Alcohol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Benzyl alcohol. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]

  • 4 - Supporting Information. The Royal Society of Chemistry. [Link]

  • Benzyl alcohol. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Benzyl alcohol. NIST WebBook. National Institute of Standards and Technology. [Link]

  • 4-Hydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)benzyl alcohol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • expt 11 benzyl alcohol IR and NMR video. YouTube. [Link]

  • Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]

  • (PDF) 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. ResearchGate. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3-Butenyl bromide. Chem-Impex. [Link]

  • 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... ResearchGate. [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • 3‐Methyl‐2‐butenylmagnesium Bromide/Chloride. ResearchGate. [Link]

  • Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. YouTube. [Link]

  • C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Benzyl Alcohol. PubChem. National Center for Biotechnology Information. [Link]

  • Benzyl alcohol preparation method. Snowhite Chemical Co.,LTD. [Link]

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Safety Operating Guide

Personal protective equipment for handling [2-(BUT-3-EN-1-YL)PHENYL]METHANOL

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Context

Warning: [2-(but-3-en-1-yl)phenyl]methanol is a research-grade organic intermediate. Unlike commodity chemicals, comprehensive toxicological datasets (LD50, specific permeation rates) may not be fully established.

The Safety Axiom: In the absence of specific data, you must apply the Precautionary Principle . We treat this molecule based on the Structure-Activity Relationship (SAR) of its functional groups:

  • Benzyl Alcohol Moiety: Known skin/eye irritant, potential sensitizer, and narcotic at high concentrations.

  • Terminal Alkene: Potential for oxidative instability (peroxide formation) and reactivity with electrophiles.

Operational Hazard Profile (Inferred):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.

  • Combustible Liquid: Flash point likely >90°C (estimated), but volatile enough to form explosive mixtures if heated.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and mucosal contact, the two primary vectors of exposure for benzylic alcohols.

Protection ZoneStandard Protocol (Analytical/Small Scale < 10g)Elevated Protocol (Synthesis/Scale-up > 10g)Technical Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11mm).Change frequency: Every 15 mins or immediately upon splash.[1][3]Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.Benzyl alcohol derivatives can permeate standard nitrile in <30 mins. Laminate offers >4h breakthrough time.
Eye/Face Chemical Splash Goggles (Indirect Vented).Note: Safety glasses are insufficient due to liquid splash risk.Face Shield (8-inch) worn over goggles during transfer or quenching operations.Prevents "run-behind" splashes common with low-viscosity organic liquids.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Sash height: <18 inches.Respirator (Half-face) with OV/P95 Cartridge (Organic Vapor) if hood work is impossible.Volatility increases with exotherms. OV cartridges capture benzylic vapors; P95 handles potential aerosols.
Body Lab Coat (100% Cotton or Nomex).Synthetic blends may melt if flash fire occurs.Chemical Resistant Apron (Rubber/Neoprene) + Tyvek Sleeves.Protects torso from spill saturation; sleeves cover the "glove gap."

Engineering Controls & Handling Logic

The "Zone of Control" Approach

Do not rely solely on PPE. The primary barrier is the Chemical Fume Hood .

  • Vapor Management: The alkene tail adds lipophilicity, potentially increasing dermal absorption rates compared to simple benzyl alcohol. Keep all open vessels at least 6 inches back from the sash plane.

  • Static Mitigation: As an organic liquid, static charge accumulation is possible during transfer. Ground all metal containers. If transferring into glass, use a glass rod to direct flow and reduce static generation.

Graphviz Workflow: Safe Synthesis & Isolation

The following diagram illustrates the critical decision points for handling this intermediate during a reaction workup.

SafetyWorkflow Start Start: Chemical Retrieval Check Check Container Integrity (Peroxides/Crystallization) Start->Check PPE Don PPE: Nitrile (Double) + Goggles Check->PPE Pass Hood Transfer to Fume Hood (Sash < 18") PPE->Hood Reaction Reaction/Handling Hood->Reaction Spill Minor Spill (<50mL)? Reaction->Spill Clean Absorb: Vermiculite/Pads Dispose as Haz Waste Spill->Clean Yes Continue Proceed with Workup Spill->Continue No Waste Waste Segregation: Non-Halogenated Organic Clean->Waste Continue->Waste Decon Decon: Soap/Water Wash (Solvents spread contamination) Waste->Decon

Figure 1: Operational workflow emphasizing the "Check-Don-Contain" sequence. Note the specific instruction to use soap/water for decontamination rather than solvents.

Emergency Response Protocols

A. Skin Contact (Immediate Action)
  • Do NOT use solvents (Ethanol, Acetone) to wipe skin. This acts as a vehicle, driving the lipophilic alkene chain deeper into the dermis.

  • Flush: Immediately wash with lukewarm water and non-abrasive soap for 15 minutes.

  • Inspect: Check for erythema (redness) which indicates dermal penetration.

B. Spill Management (< 100 mL)
  • Evacuate the immediate 3-meter radius.

  • Suppress: Cover spill with vermiculite or activated carbon pads. Avoid paper towels, which increase surface area for evaporation.

  • Disposal: Collect absorbed material into a wide-mouth jar labeled "Hazardous Waste: Organic Solids."

Waste Disposal & Deactivation[5]

Classification: Non-Halogenated Organic Solvent Waste (unless mixed with halogenated reagents).

  • Primary Waste Stream: Liquid organic waste.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid LDPE for long-term storage of benzylics.

  • Labeling: Must explicitly list "[2-(but-3-en-1-yl)phenyl]methanol" to prevent commingling with incompatible oxidizers (e.g., Nitric Acid), which could react violently with the alcohol or alkene groups.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[4] Benzyl Alcohol Compound Summary. National Library of Medicine.[4] (Used for SAR toxicity inference).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.

  • Ansell Chemical Resistance Guide. (Permeation data reference for Benzyl Alcohol analogs).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.